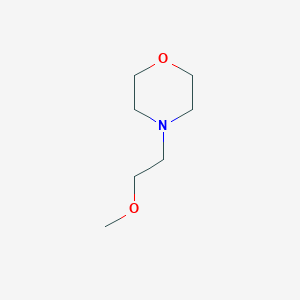







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=O)O.OC[CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C1CCCCC1>[CH3:13][O:12][CH2:11][CH2:10][N:9]1[CH2:14][CH2:1][O:2][CH2:3][CH2:8]1 |f:0.1|
|


|
Name
|
4-(2-hydroxyethyl)morpholine methyl carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(O)=O.OCCN1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
|
Name
|
Catalyst J
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A total of 7.4 grams of product was recovered
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COCCN1CCOCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |